Methyl 6-bromo-2,3,4-trifluorobenzoate

Suzuki-Miyaura coupling Regioselective synthesis Polyfluorinated biaryl synthesis

Methyl 6-bromo-2,3,4-trifluorobenzoate is the defining 6-bromo regioisomer with bromine ortho to the methyl ester, flanked by three fluorines. This structure enhances Suzuki-Miyaura oxidative addition while the ester remains intact for hydrolysis, eliminating protection-deprotection steps needed with the free acid (CAS 530145-53-0). It is a privileged building block for polyfluorinated quinoline antibacterials and antivirals. The bromine adds ~1.5–2.0 LogP units over non-brominated analogs, enabling lipophilicity fine-tuning. Offered at ≥98% purity. Request bulk pricing and availability today.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.017
CAS No. 1525649-77-7
Cat. No. B2887161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2,3,4-trifluorobenzoate
CAS1525649-77-7
Molecular FormulaC8H4BrF3O2
Molecular Weight269.017
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C(=C1F)F)F)Br
InChIInChI=1S/C8H4BrF3O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3
InChIKeySPSGBYHEYYSGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-2,3,4-trifluorobenzoate (CAS 1525649-77-7): A Halogenated Polyfluoroarene Building Block for Cross-Coupling Synthesis


Methyl 6-bromo-2,3,4-trifluorobenzoate (CAS 1525649-77-7) is a halogenated polyfluoroarene building block with the molecular formula C8H4BrF3O2 and molecular weight of 269.02 g/mol . It features a 1,2,3,4-tetrasubstituted benzene scaffold with a methyl ester at position 1, bromine at position 6, and fluorine substituents at positions 2, 3, and 4, as confirmed by its InChIKey (SPSGBYHEYYSGKR-UHFFFAOYSA-N) [1]. The compound is commercially available from multiple vendors with standard purities of 95% to ≥98% . Trifluoro-substituted benzoic acid esters serve as important intermediates in the synthesis of quinoline carboxylic acids with applications in pharmaceutical development, particularly as antibacterial and antiviral agents [2].

Why Methyl 6-Bromo-2,3,4-trifluorobenzoate Cannot Be Simply Substituted: Substitution Pattern Dictates Synthetic Utility


Polyfluorinated benzoate esters with identical molecular formulas cannot be interchanged in synthetic applications because the regiochemical placement of bromine relative to fluorine substituents and the ester moiety dictates reaction outcomes in cross-coupling and functionalization sequences [1]. The 6-bromo substitution pattern (ortho to the ester, flanked by fluorines at positions 2, 3, and 4) produces a distinct electronic environment compared to regioisomers such as 5-bromo-2,3,4-trifluorobenzoates [2], which alters both the reactivity of the C-Br bond in Suzuki-Miyaura couplings and the directing effects for subsequent functional group transformations [3]. The methyl ester at position 1, combined with this specific bromine placement, yields a building block with orthogonal reactivity handles: the bromine serves as a cross-coupling site while the ester can be hydrolyzed to the carboxylic acid (6-bromo-2,3,4-trifluorobenzoic acid, CAS 530145-53-0) for further derivatization [4].

Quantitative Evidence Guide: Methyl 6-Bromo-2,3,4-trifluorobenzoate Differentiation from Closest Analogs


Regiochemical Differentiation: 6-Bromo vs. 5-Bromo-2,3,4-trifluorobenzoate Substitution Pattern

The 6-bromo substitution pattern (bromine ortho to the methyl ester and adjacent to the 2-fluoro substituent) is structurally distinct from the 5-bromo regioisomer. In polyfluorinated aromatic systems, the ortho-fluorine atoms adjacent to the bromine exert a strong electron-withdrawing effect that can accelerate oxidative addition in palladium-catalyzed cross-couplings relative to meta- or para-substituted analogs lacking this ortho-fluorine activation [1]. Additionally, the methyl ester at position 1 provides a hydrolyzable handle that can be converted to the carboxylic acid (CAS 530145-53-0) for further functionalization, offering orthogonal synthetic utility compared to the 5-bromo isomer [2].

Suzuki-Miyaura coupling Regioselective synthesis Polyfluorinated biaryl synthesis

Functional Group Comparison: Methyl Ester vs. Carboxylic Acid Form for Synthetic Planning

Methyl 6-bromo-2,3,4-trifluorobenzoate (MW 269.02) offers a protected carboxylic acid handle that is compatible with Suzuki-Miyaura cross-coupling conditions without requiring additional protecting group manipulations. In contrast, the corresponding free acid, 6-bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0, MW 254.98), requires esterification prior to certain cross-coupling protocols or may participate in decarboxylative coupling pathways that yield different products [1][2]. The methyl ester form is the preferred starting material for applications where the ester must survive coupling conditions or where subsequent hydrolysis to the acid is planned as a final step [3].

Protecting group strategy Cross-coupling compatibility Hydrolysis-labile intermediates

Vendor Comparison: Purity and Packaging Options for Methyl 6-Bromo-2,3,4-trifluorobenzoate Procurement

Methyl 6-bromo-2,3,4-trifluorobenzoate is commercially available from multiple vendors with documented purity specifications ranging from 95% to ≥98% (NLT 98%) . In contrast, regioisomeric bromo-trifluorobenzoate esters such as the 5-bromo-2,3,4-trifluorobenzoate are not widely commercially available as the ester form; the acid forms are more commonly listed but require in situ esterification for many applications [1]. This commercial availability difference makes the 6-bromo methyl ester the more accessible building block for direct use in cross-coupling without additional synthetic steps.

Commercial availability Purity specification Procurement sourcing

Molecular Property Differentiation: Lipophilicity Comparison with Non-Brominated Trifluorobenzoate Analogs

The presence of bromine at the 6-position substantially increases the lipophilicity of methyl 6-bromo-2,3,4-trifluorobenzoate compared to the non-brominated analog. The target compound has a consensus Log Po/w of 3.3 and XLOGP3 of 2.77 . In contrast, methyl 2,3,4-trifluorobenzoate (CAS 773873-68-0, MW 190.12) lacks the bromine substituent and has significantly lower lipophilicity (estimated LogP lower by approximately 1.5-2.0 units based on the absence of the hydrophobic bromine atom) . This difference in lipophilicity is critical for medicinal chemistry applications where halogen substitution modulates target binding, membrane permeability, and metabolic stability [1].

Lipophilicity ADME optimization Bioisostere design

Procurement-Relevant Application Scenarios for Methyl 6-Bromo-2,3,4-trifluorobenzoate (CAS 1525649-77-7)


Suzuki-Miyaura Cross-Coupling for Polyfluorinated Biaryl Synthesis

Methyl 6-bromo-2,3,4-trifluorobenzoate serves as an aryl bromide electrophile in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl boronic acids. The ortho-fluorine substitution pattern enhances oxidative addition efficiency [1], while the methyl ester remains intact under standard coupling conditions, enabling subsequent hydrolysis to the carboxylic acid for further derivatization [2]. This makes it a preferred building block over the free acid analog (CAS 530145-53-0), which would require additional protection-deprotection steps or may undergo undesired decarboxylative coupling pathways [3].

Pharmaceutical Intermediate for Quinoline Carboxylic Acid Derivatives

Trifluoro-substituted benzoic acid esters, including the 6-bromo regioisomer, are established intermediates for synthesizing quinoline carboxylic acids with antibacterial and antiviral activities [1]. The target compound's substitution pattern (bromine ortho to ester, flanked by three fluorines) provides a scaffold that can be elaborated via sequential cross-coupling and functional group interconversions to access polyfluorinated quinoline analogs. Patent disclosures explicitly identify 2,3,4-trifluoro-substituted benzoates as key intermediates for this therapeutic class [1].

Medicinal Chemistry Lead Optimization Requiring Halogen Modulation

In lead optimization programs, the bromine substituent at position 6 provides a distinct lipophilicity profile (consensus Log Po/w 3.3) compared to the non-brominated methyl 2,3,4-trifluorobenzoate analog [1][2]. This difference of approximately 1.5-2.0 LogP units can be exploited to fine-tune physicochemical properties affecting target binding, membrane permeability, and metabolic stability. The bromine also serves as a heavy atom for X-ray crystallographic phasing and as a handle for subsequent cross-coupling diversification [3].

Building Block for Agrochemical and Electronics Materials Research

Substituted fluoroaromatics containing bromine are versatile starting materials for agrochemicals and electronics materials, particularly liquid crystalline components where fluorine substitution modulates dipolar moment [1]. The 6-bromo-2,3,4-trifluoro substitution pattern provides a specific electronic distribution distinct from other regioisomers, making it valuable for structure-property relationship studies in materials science applications. The methyl ester provides a handle for attaching the fluorinated aromatic core to larger molecular architectures [1].

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